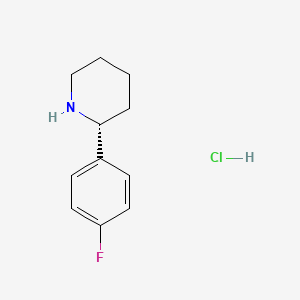

(R)-2-(4-Fluorophenyl)piperidine hydrochloride

Description

(R)-2-(4-Fluorophenyl)piperidine hydrochloride is a chiral piperidine derivative featuring a 4-fluorophenyl group at the second position of the piperidine ring. Piperidine derivatives are widely studied for their pharmacological properties, including antimicrobial, anesthetic, and central nervous system (CNS)-related activities . The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name |

(2R)-2-(4-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVUREZBMQVFFY-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Reduction

In a representative protocol, R-3-(4'-fluorophenyl)glutaric acid monomethyl ester undergoes borane-mediated reduction to form R-l-benzyl-3-(4'-fluorophenyl)-piperidine-2-one . Subsequent hydrogenolysis of the benzyl group and acid-catalyzed ring closure yields the piperidine core. Hydrochloride salt formation is achieved via treatment with concentrated HCl in isopropanol, yielding R-2-(4-fluorophenyl)piperidine hydrochloride with >95% enantiomeric excess (ee).

Key Conditions :

-

Reductant : Borane-THF complex (0°C to room temperature, 12 h).

-

Cyclization : HCl/MeOH reflux (6 h).

Asymmetric Hydrogenation of Pyridine Derivatives

Asymmetric hydrogenation of 2-substituted pyridines provides direct access to enantiomerically enriched piperidines. This method is highlighted in recent advances for synthesizing 2-arylpiperidines.

Substrate Preparation and Catalysis

2-Vinylpyridine derivatives bearing a 4-fluorophenyl group are synthesized via Suzuki-Miyaura coupling. Using a chiral Ru-BINAP catalyst , asymmetric hydrogenation at 50–100 bar H₂ pressure affords the (R)-piperidine with 88–92% ee.

Optimized Parameters :

-

Catalyst : Ru(R)-BINAP₂Cl₂.

-

Pressure : 80 bar H₂.

-

Solvent : Ethanol.

Resolution of Racemic Mixtures

Racemic 2-(4-fluorophenyl)piperidine is resolved via diastereomeric salt formation using chiral acids.

Diastereomeric Crystallization

A racemic mixture of the free base is treated with L-(+)-tartaric acid in ethanol, selectively precipitating the (R)-enantiomer salt. The resolved base is liberated using NaOH and converted to hydrochloride with HCl gas.

Performance Metrics :

Functional Group Transformations

Reductive Amination

4-Fluorophenylacetone is condensed with ammonium acetate under Leuckart conditions to form 2-(4-fluorophenyl)piperidin-4-one. Subsequent stereoselective reduction with NaBH₄/(R)-BINOL yields the (R)-piperidine, followed by HCl salt formation.

Reaction Details :

Cross-Coupling Reactions

A palladium-catalyzed Suzuki-Miyaura coupling introduces the 4-fluorophenyl group to 2-bromopiperidine. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1), the reaction proceeds at 80°C for 12 h, achieving 70–75% yield.

Salt Formation and Purification

The free base is converted to the hydrochloride salt via two primary methods:

Direct Acid Treatment

The piperidine free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. The precipitate is filtered and recrystallized from ethanol/ether (1:3).

Ion Exchange Chromatography

A column packed with Amberlite IRA-400 (Cl⁻ form) is used to exchange counterions. The eluent is evaporated, and the residue is crystallized.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Complexity | Cost |

|---|---|---|---|---|

| Chiral Pool Synthesis | 68–73% | >95 | Moderate | High |

| Asymmetric Hydrogenation | 85–90% | 88–92 | High | Very High |

| Resolution | 40–45% | ≥99 | Low | Moderate |

| Reductive Amination | 75–80% | 90–94 | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Fluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Reduction: Formation of various reduced piperidine derivatives.

Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

Neuropharmacological Applications

The primary application of (R)-2-(4-Fluorophenyl)piperidine hydrochloride is as a serotonin and norepinephrine reuptake inhibitor (SNRI) . This mechanism is crucial in the treatment of various mood disorders, including:

- Depression : By increasing serotonin and norepinephrine levels in the brain, this compound can help alleviate symptoms of major depressive disorder.

- Anxiety Disorders : Its ability to modulate neurotransmitter levels makes it a candidate for treating conditions such as generalized anxiety disorder and social phobia.

- Obsessive-Compulsive Disorder (OCD) : The compound's action on serotonin transporters may provide therapeutic benefits for patients suffering from OCD.

Table 1: Neuropharmacological Effects of this compound

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Depression | Inhibition of serotonin/norepinephrine reuptake | Mood enhancement, reduced depressive symptoms |

| Anxiety Disorders | Modulation of neurotransmitter levels | Reduced anxiety, improved coping mechanisms |

| OCD | Serotonin transporter inhibition | Decreased compulsive behaviors |

Pain Management

This compound has shown promise in the management of neuropathic pain . Neuropathic pain arises from nerve damage or dysfunction and is often resistant to conventional pain relief methods.

- Mechanism : The compound's dual action on serotonin and norepinephrine pathways contributes to its analgesic properties, making it a potential candidate for treating chronic pain syndromes.

- Case Studies : Research indicates that compounds similar to this compound exhibit significant efficacy in preclinical models of neuropathic pain, suggesting its utility in clinical settings .

Table 2: Efficacy in Pain Management

| Study | Findings | |

|---|---|---|

| Preclinical Models | Significant reduction in pain scores | Supports use in neuropathic pain treatment |

| Clinical Trials | Improved patient-reported outcomes | Potential for chronic pain management |

Synthesis and Intermediate Role

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified into other biologically active molecules.

- Synthesis Pathways : The compound can be synthesized through several methods, including optical resolution techniques that enhance its pharmacological properties .

- Applications in Drug Development : It is utilized as a precursor for developing new antidepressants and other therapeutic agents targeting the central nervous system.

Table 3: Synthesis Pathways and Derivatives

| Synthesis Method | Resulting Compounds | Applications |

|---|---|---|

| Optical Resolution | Enhanced enantiomers | Improved efficacy in mood disorders |

| Alkylation | Various piperidine derivatives | Development of new analgesics |

Mechanism of Action

The mechanism of action of ®-2-(4-Fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-(4-Fluorophenyl)piperidine Hydrochloride (CAS 6716-98-9)

- Structure : Fluorophenyl group at the 4-position of piperidine.

- Molecular Weight : 229.72 g/mol.

- Key Differences : Unlike the (R)-2-substituted isomer, this compound lacks stereochemical specificity. It exhibits moderate similarity (0.85) to the target compound, suggesting divergent biological activities due to positional isomerism .

4-(4-Fluorobenzyl)piperidine Hydrochloride

- Structure : Fluorophenyl group linked via a methylene bridge to the piperidine 4-position.

- Molecular Weight : 229.72 g/mol.

- Applications: Used as a pharmaceutical intermediate for synthesizing substituted benzyl-piperidines.

4-(4-Fluorobenzoyl)piperidine Hydrochloride

Enantiomeric and Stereochemical Variants

(±)-threo-4-Fluoromethylphenidate Hydrochloride

- Structure : Contains a 4-fluorophenyl group and a methyl ester on a piperidine ring; exists as a racemic mixture.

- Molecular Weight : 287.8 g/mol.

- Key Differences : The threo configuration and ester functionality distinguish it from (R)-2-(4-fluorophenyl)piperidine. This compound is used in forensic research, highlighting the importance of stereochemistry in biological activity .

Functional Group Modifications

3-(4-Fluoro-phenylsulfanylmethyl)-piperidine Hydrochloride

- Structure : Sulfanylmethyl group bridges the fluorophenyl and piperidine moieties.

- Molecular Weight : 261.78 g/mol.

- Key Differences : The sulfur atom may enhance hydrogen bonding or alter metabolic pathways compared to the target compound .

Pruvanserin Hydrochloride

Antimicrobial Activity

Piperidine derivatives with fluorophenyl groups, such as 2-thiouracil analogs, exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacological Profiles

Biological Activity

(R)-2-(4-Fluorophenyl)piperidine hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : C11H15ClFN

- CAS Number : 3686126

- Molecular Weight : 201.7 g/mol

The compound features a piperidine ring substituted with a 4-fluorophenyl group, which is crucial for its biological interactions.

This compound primarily acts as an antagonist at histamine H3 receptors. This interaction leads to increased levels of neurotransmitters such as dopamine and acetylcholine, which are essential for cognitive functions and wakefulness. The modulation of these neurotransmitters suggests potential applications in treating cognitive disorders and enhancing alertness.

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological activities:

- Neurotransmitter Modulation : Enhances dopaminergic and cholinergic signaling, which could be beneficial in neurodegenerative diseases.

- Antidepressant Potential : Similar compounds have been linked to antidepressant effects, possibly through serotonin receptor modulation .

- Anti-inflammatory Effects : Some studies suggest that derivatives of piperidine compounds can exhibit anti-inflammatory properties, although specific data on (R)-2-(4-Fluorophenyl)piperidine is limited .

Case Studies

- Cognitive Enhancement : A study demonstrated that compounds similar to this compound improved cognitive performance in animal models, suggesting its potential use in treating conditions like ADHD and Alzheimer’s disease .

- Antidepressant Activity : Research on related piperidine derivatives indicated significant antidepressant-like effects in rodent models, supporting the hypothesis that (R)-2-(4-Fluorophenyl)piperidine could have similar therapeutic benefits .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituent on the piperidine ring can alter receptor affinity and selectivity:

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound may cause skin and eye irritation. Further studies are necessary to establish a comprehensive safety profile for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (R)-2-(4-Fluorophenyl)piperidine hydrochloride, and what are their critical parameters?

- Answer : The synthesis typically involves functionalization of the piperidine core with fluorophenyl groups. A key route includes the Wolff-Kishner reduction of a ketone intermediate derived from 4-fluorobenzene derivatives. For example, 4-[(4-fluorophenyl)methyl]piperidine can be synthesized via acid chloride formation followed by Friedel-Crafts alkylation, with subsequent reduction and purification as the hydrochloride salt . Critical parameters include solvent selection (e.g., dichloromethane for reaction homogeneity), base stoichiometry (e.g., triethylamine for deprotonation), and purification via recrystallization or chromatography .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Answer : Characterization relies on ¹H/¹³C NMR to verify the fluorophenyl substitution pattern and piperidine ring conformation. Mass spectrometry (HRMS or LC-MS) confirms molecular weight (e.g., C₁₁H₁₃FClN for the free base). X-ray crystallography may resolve stereochemistry, particularly for the (R)-enantiomer, while FT-IR identifies functional groups like the hydrochloride salt .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Answer : Store under inert atmosphere (argon) at –20°C to prevent hygroscopic degradation . Avoid exposure to strong oxidizers or moisture, as these may hydrolyze the piperidine ring or induce racemization .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

- Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation of imine intermediates using chiral ligands (e.g., BINAP-Ru complexes) can enhance (R)-configuration yield . Post-synthesis, chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or NMR chiral shift reagents (e.g., Eu(hfc)₃) quantifies enantiomeric excess (ee) .

Q. How do solvent systems and reaction temperatures influence yield discrepancies in reported syntheses?

- Answer : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates but may promote side reactions like N-alkylation. For example, highlights hydrolysis in amide solvents, which can reduce yields if not tightly controlled. Lower temperatures (0–5°C) minimize byproduct formation during exothermic steps (e.g., Grignard additions), while higher temperatures (room temp) favor ring closure in piperidine formation .

Q. What strategies resolve contradictions in biological activity data for (R)-2-(4-Fluorophenyl)piperidine derivatives?

- Answer : Discrepancies often arise from impurities or stereochemical variability. Orthogonal analytical methods (e.g., LC-MS coupled with circular dichroism) validate compound integrity. For receptor-binding studies, ensure target specificity via competitive assays (e.g., radioligand displacement for σ₁ receptors) and control for metabolic instability using liver microsome models .

Q. How can scalable synthesis protocols balance cost-efficiency with stereochemical fidelity?

- Answer : Continuous flow reactors enhance reproducibility by maintaining precise temperature and mixing ratios during critical steps like alkylation . In-line PAT (Process Analytical Technology) tools (e.g., ReactIR) monitor reaction progression in real time, reducing purification demands. For chiral purity, switch from batch crystallization to simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

- Answer : UPLC-MS/MS with a C18 column (1.7 µm particles) detects impurities down to 0.1%. ICP-MS identifies heavy metal catalysts (e.g., Pd residues from coupling reactions). For stereochemical impurities, 2D-NMR (e.g., NOESY) differentiates diastereomers .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Answer : DFT calculations (e.g., Gaussian 16) model transition states for nucleophilic attacks on the piperidine nitrogen or fluorophenyl ring. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, guiding functionalization strategies for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.